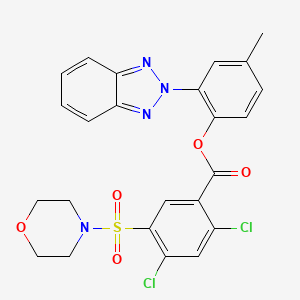![molecular formula C25H24N2O2S B11560370 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide](/img/structure/B11560370.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with appropriate benzoyl chlorides under controlled conditions. The reaction typically requires the presence of a base such as pyridine and is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazole: The parent compound, which lacks the additional functional groups present in the target compound.
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: A derivative with similar structural features but different functional groups, leading to variations in its chemical and biological properties.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Another derivative with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H24N2O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C25H24N2O2S/c1-25(2,3)18-12-9-16(10-13-18)23(28)26-20-15-17(11-14-21(20)29-4)24-27-19-7-5-6-8-22(19)30-24/h5-15H,1-4H3,(H,26,28) |
InChI Key |
HAPNLLLATAGQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560297.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560303.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11560309.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B11560313.png)
![4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11560319.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11560323.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11560328.png)
![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11560331.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B11560333.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11560346.png)
![N-(3,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11560353.png)

![5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11560362.png)
